2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Chemical Structure and Properties

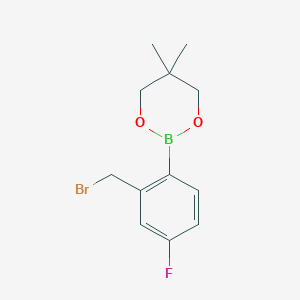

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 673456-16-1) is a boronate ester featuring a six-membered 1,3,2-dioxaborinane ring substituted with two methyl groups at the 5,5-positions. The aromatic ring contains a fluorine atom at the para position and a bromomethyl (-CH2Br) group at the ortho position (relative to the boron atom). This structure confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for functionalized aromatic compounds. Its molecular formula is C12H15BBrFO2, with a molecular weight of 316.97 g/mol .

Synthesis and Stability

The compound is synthesized via palladium-catalyzed coupling reactions, often involving aryl halides and boronic esters under reflux conditions. The neopentyl glycol-derived boronate ring enhances thermal stability, while the bromomethyl group introduces a reactive site for further alkylation or substitution .

Properties

IUPAC Name |

2-[2-(bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-12(2)7-16-13(17-8-12)11-4-3-10(15)5-9(11)6-14/h3-5H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRRGFNBYBOFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660144 | |

| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673456-16-1 | |

| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

The most common and direct synthetic approach to obtain 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves the bromination of the methyl group adjacent to the aromatic ring in the precursor 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This is typically achieved by:

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to maintain inert conditions.

- Temperature: Controlled low temperatures (0–25 °C) to ensure selective bromination and minimize side reactions.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of the boronate ester.

This selective bromination targets the benzylic methyl group, converting it into the bromomethyl moiety without affecting the dioxaborinane ring or the fluorophenyl substituent.

Reaction Monitoring and Purification

- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the progress and confirm the formation of the bromomethyl product.

- Purification: The crude product is purified by recrystallization or column chromatography to obtain high-purity this compound.

3 Industrial Production Considerations

Scale-Up and Reactor Design

- Industrial synthesis mirrors the laboratory bromination process but is adapted for larger scale.

- Continuous flow reactors are increasingly used to enhance reaction control, safety, and efficiency.

- Flow chemistry allows precise temperature control and minimizes hazards associated with bromine handling.

Purification Techniques

- Recrystallization remains the primary method for bulk purification.

- Chromatographic techniques may be employed for specialty or high-purity applications.

4 Analytical Characterization Relevant to Preparation

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the bromomethyl substitution and fluorophenyl positioning.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and isotopic pattern characteristic of bromine.

- X-ray Crystallography: Provides structural confirmation of the dioxaborinane ring and substituent geometry.

- Stability Testing: Ensures compound integrity under storage conditions, typically under inert atmosphere at low temperature (-20 °C), avoiding moisture and protic solvents that hydrolyze the boronate ester.

5 Comparative Data Table: Key Parameters in Preparation

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Brominating Agent | Bromine or NBS | Bromine with automated dosing | NBS preferred for selectivity |

| Solvent | Anhydrous DCM or THF | DCM or other chlorinated solvents | Solvent recycling important |

| Temperature | 0–25 °C | Controlled via continuous flow reactors | Temperature critical for selectivity |

| Atmosphere | Nitrogen or Argon | Inert gas blanketing | Prevents boronate oxidation |

| Reaction Monitoring | TLC, LC-MS | Inline spectroscopic methods | Real-time quality control |

| Purification | Recrystallization, column chromatography | Recrystallization, industrial chromatography | High purity required for applications |

| Yield | Typically high (>70%) | Optimized for maximum throughput | Dependent on reaction control |

6 Research Findings and Notes

- The bromination step is crucial and must be carefully controlled to avoid over-bromination or ring degradation.

- Use of NBS under radical initiation conditions can offer milder reaction conditions and better selectivity compared to elemental bromine.

- The dioxaborinane ring system is sensitive to moisture and acids; thus, anhydrous and neutral conditions are essential throughout synthesis and storage.

- Continuous flow bromination has been demonstrated to improve safety and scalability in industrial settings.

- The compound serves as a versatile intermediate, and its preparation method is optimized to maintain functional group integrity for downstream transformations.

7 Summary

The preparation of this compound is predominantly achieved by selective bromination of the methyl group on 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The process requires careful control of reaction conditions, including choice of brominating agent, solvent, temperature, and atmosphere to ensure high yield and purity. Industrial production benefits from continuous flow technology and robust purification methods. Analytical techniques such as NMR, MS, and crystallography are essential for characterization. The compound’s stability demands moisture-free and inert storage conditions. This preparation methodology underpins its utility in organic synthesis and advanced material applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-containing alcohols.

Cycloaddition Reactions: The dioxaborinane ring can participate in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Cycloaddition: Catalysts like palladium or copper complexes are employed to facilitate these reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

Oxidation Products: Boronic acids or boron-containing alcohols.

Cycloaddition Products:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo various reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form boronic acids or reduced to yield boron-containing alcohols.

- Cycloaddition Reactions : The dioxaborinane ring can participate in cycloaddition reactions, forming complex cyclic structures.

These reactions make it valuable for synthesizing pharmaceuticals and agrochemicals .

Biological Applications

Research has shown potential applications in biochemistry:

- Labeling Reagents : The compound is investigated for its use as a labeling reagent in biochemical assays and imaging studies. Its unique structure allows for selective binding to biological molecules.

- Therapeutic Development : Studies are ongoing to explore its role in developing boron-containing drugs that may exhibit distinct pharmacological properties .

Medicinal Chemistry

The unique properties of this compound position it as a candidate for drug development:

- Boron Neutron Capture Therapy (BNCT) : Its boron content makes it suitable for applications in BNCT, a targeted cancer treatment method where boron-containing compounds are selectively delivered to tumor cells.

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may have anticancer properties, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Industrial Applications

In industry, the compound is utilized in:

- Material Science : It is used in the production of advanced materials such as polymers and catalysts due to its chemical stability and reactivity.

- Catalysis : The dioxaborinane structure can facilitate catalytic reactions, making it useful in various industrial processes .

Case Study 1: Synthesis of Boronic Acids

A study demonstrated the synthesis of boronic acids from 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane through oxidation using hydrogen peroxide under mild conditions. The resulting boronic acids exhibited significant reactivity in cross-coupling reactions, showcasing their utility in medicinal chemistry.

Research on the biological activity of this compound indicated its potential as a selective targeting agent for cancer cells. In vitro assays showed that derivatives could inhibit cancer cell proliferation more effectively than non-boron-containing analogs, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to undergo various chemical transformations. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The dioxaborinane ring can participate in cycloaddition reactions, forming stable cyclic structures. These properties make the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Stability

- Bromomethyl vs. Methyl Substituents : The bromomethyl group in the target compound enhances reactivity in nucleophilic substitution (SN2) and cross-coupling reactions compared to methyl-substituted analogues (e.g., 1177399-08-4). For example, the C-Br bond facilitates Suzuki-Miyaura coupling with aryl/vinyl halides, whereas methyl groups are inert under similar conditions .

- Fluorine Position : The 4-fluoro substituent in the target compound and 225916-39-2 provides electron-withdrawing effects, stabilizing the boronate ring and directing regioselectivity in coupling reactions. In contrast, methoxy-substituted derivatives (e.g., 213596-33-9) exhibit electron-donating effects, accelerating oxidative addition in palladium catalysis .

- Ring Size Effects : The 5-membered dioxaborolane ring (1256360-47-0) is less sterically hindered but more prone to hydrolysis than the 6-membered dioxaborinane ring. This difference impacts shelf life and reaction conditions (e.g., aqueous vs. anhydrous media) .

Thermal and Chemical Stability

- The neopentyl glycol backbone in dioxaborinanes (e.g., 673456-16-1, 225916-39-2) confers superior thermal stability (decomposition >250°C) compared to dioxaborolanes (decomposition ~200°C) .

- Bromomethyl-substituted derivatives exhibit moderate air sensitivity due to the C-Br bond’s susceptibility to radical degradation, necessitating inert storage conditions .

Biological Activity

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has attracted significant interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromomethyl group and a fluorophenyl group attached to a dioxaborinane ring, positions it as a versatile intermediate in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , characterized by the following structural features:

- Bromomethyl Group : Acts as an electrophile facilitating nucleophilic substitution reactions.

- Fluorophenyl Group : Influences the compound's electronic properties and reactivity.

- Dioxaborinane Ring : Contributes to the compound's stability and reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. The bromomethyl group can engage in nucleophilic substitution reactions, while the dioxaborinane ring can participate in cycloaddition reactions. These properties make it a valuable intermediate for synthesizing biologically active compounds.

1. Medicinal Chemistry

Research indicates that compounds containing boron have unique pharmacological properties. This compound is being investigated for its potential role in developing boron-containing drugs that may exhibit enhanced efficacy against specific targets in cancer therapy.

2. Biochemical Assays

This compound has been explored as a labeling reagent in biochemical assays and imaging studies. Its ability to form stable complexes with biological molecules enhances its utility in tracking and studying biomolecular interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound among structurally similar compounds.

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Contains a fluorophenyl group | 0.92 |

| 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Contains difluorophenyl substituents | 0.96 |

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Lacks halogen substituents but shares core structure | 0.86 |

This table illustrates how the presence of specific functional groups influences the reactivity and potential biological activity of these compounds.

Case Studies

Several studies have investigated the biological effects of boron-containing compounds similar to this compound:

- Study on Anticancer Activity : Research demonstrated that boron-containing compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is hypothesized to be due to their ability to target specific metabolic pathways.

- Imaging Studies : In vivo imaging studies utilizing boron-based reagents showed promise in enhancing the visualization of tumor markers due to their high binding affinity for specific biomolecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves introducing the bromomethyl group via alkylation or halogenation of a preformed dioxaborinane scaffold. For analogous compounds, bromine substitution is achieved using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DCM) are critical to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization is often required .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to detect intermediates. Ensure inert atmospheres (N₂/Ar) to prevent boronate oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and boron connectivity.

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-B-O bond angles ~121.6° as in similar dioxaborinanes) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for bromine .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : The boronate ester is sensitive to moisture and protic solvents. Store under inert gas at –20°C in sealed, desiccated containers. Monitor degradation via periodic NMR analysis. For long-term stability, avoid exposure to strong acids/bases, which hydrolyze the dioxaborinane ring .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the reactivity of the dioxaborinane ring in cross-coupling reactions compared to fluorinated or non-halogenated analogs?

- Methodological Answer : The bromomethyl group acts as both a leaving group and a steric hindrance modulator. In Suzuki-Miyaura couplings, its presence may slow transmetallation compared to fluorine due to increased steric bulk. Compare kinetics using model reactions with Pd catalysts (e.g., Pd(PPh₃)₄) and track yields via HPLC. Contrast with 2-(2-fluorophenyl)-dioxaborinane derivatives .

- Data Contradiction Note : Some studies report enhanced reactivity in brominated aryl boronic esters due to improved electrophilicity, necessitating controlled stoichiometry .

Q. What experimental designs are recommended for optimizing synthesis yield and purity under varying conditions (e.g., solvent, catalyst, temperature)?

- Methodological Answer : Use a split-plot factorial design to test variables:

- Main Plots : Solvent polarity (e.g., THF vs. DMF).

- Subplots : Catalyst loading (0.5–2 mol% Pd).

- Sub-Subplots : Temperature (25°C vs. 60°C).

Replicate experiments (n=4) and analyze via ANOVA to identify significant factors .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS.

- Photolysis : Use UV-Vis irradiation (λ=254 nm) to simulate sunlight effects.

- Ecotoxicity : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What strategies mitigate byproduct formation during bromomethyl group introduction?

- Methodological Answer :

- Radical Inhibitors : Add TEMPO to suppress undesired radical chain reactions.

- Stepwise Halogenation : Introduce bromine before boronate ester formation to reduce steric clashes.

- Computational Modeling : Use DFT calculations to predict reactive intermediates and optimize transition states .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Crystallographic Bond Angles | C9–O3–P1: 121.6°; O2–P1–O4: 112.12° | |

| Stability in Air | Decomposes within 24h (humidity >50%) | |

| HRMS (m/z) | [M+H⁺] Calc.: 329.02; Found: 329.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.